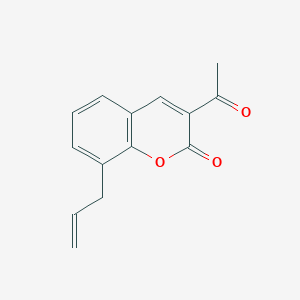

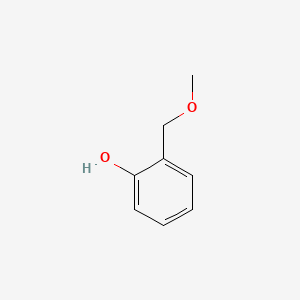

3-Acetyl-8-allyl-2H-chromen-2-one

Vue d'ensemble

Description

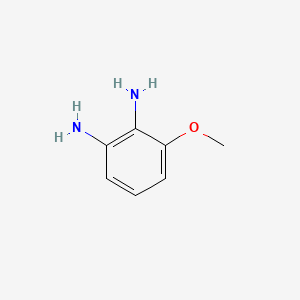

3-Acetyl-8-allyl-2H-chromen-2-one is a derivative of the 2H-chromen-2-one family, which is a class of compounds known as coumarins. These compounds are of significant interest due to their diverse range of biological activities and their presence in many natural products. The specific substitution pattern on the coumarin nucleus can greatly influence the chemical and physical properties of these compounds, as well as their potential biological activities.

Synthesis Analysis

The synthesis of 3-acetyl-2H-chromen-2-one derivatives can be achieved through various methods. One approach involves the asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones with isatins, catalyzed by a bifunctional quinidine-derived urea catalyst, leading to the formation of 3-hydroxyoxindole derivatives containing a 2H-chromen-2-one moiety with good yields and high enantioselectivities . Another method includes a metal-free catalyzed one-pot multicomponent synthesis, which allows for the creation of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives with good yields, demonstrating the versatility of 3-acetyl-2H-chromen-2-ones as precursors for various biologically active compounds .

Molecular Structure Analysis

The molecular structure of 3-acetyl-2H-chromen-2-one derivatives has been extensively studied using various spectroscopic techniques. X-ray crystallography has revealed details about the bond lengths, angles, and polymorphism in these compounds . For instance, polymorphism studies have shown that different crystalline forms can exist for the same compound, which can have implications for its physical properties and stability . The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of these polymorphs .

Chemical Reactions Analysis

The reactivity of 3-acetyl-2H-chromen-2-one derivatives is influenced by the presence of the acetyl group and the 2H-chromen-2-one core. The acetyl group can participate in various chemical reactions, including aldol reactions, as mentioned earlier . The 2H-chromen-2-one core itself is a versatile moiety that can undergo a range of reactions to form different derivatives, which can be further modified to enhance their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-2H-chromen-2-one derivatives are closely related to their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-Vis have been used to characterize these properties . Quantum chemical calculations complement these experimental techniques by providing insights into the electronic structure, which can be correlated with properties like Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), Non-linear Optical parameter (NLO), and Molecular Electrostatic Potential (MEP) . These studies not only help in understanding the fundamental properties of these compounds but also aid in the design of new derivatives with desired physical and chemical characteristics .

Applications De Recherche Scientifique

-

Pharmaceuticals and Biomedical Research

- Coumarin derivatives have significant biological importance . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

- The methods for synthesizing these compounds include von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

-

Industrial Applications

-

Synthesis of Heterocyclic Systems

- 3-(Bromoacetyl)coumarins, a type of coumarin derivative, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .

- They are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

-

Analytical Chemistry and Fluorescent Sensors

-

Antioxidants and Antimicrobial Agents

- Coumarin derivatives are known for their use as antioxidants and in antimicrobial, antiviral, and antitumor preparations .

- In formamide, acting as a reactant and solvent, 3-acetoacetyl-2H-chromen-2-one undergoes hemiketalization to a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one .

-

Synthesis of Biologically Active Pyran and Pyridine Derivatives

-

Antitumor Activity

-

Electrochemical Synthesis

-

Preparation of Aryl/Heteroarylpiperazinyl Derivatives

-

Interaction with Azanucleophilic Reagents

- The reactions of 3-acetoacetylchromen-2-one with mono- and binucleophilic reagents, under the action of microwave irradiation have been studied .

- Depending on the nucleophilicity of the reactant new heterocyclic systems were formed involving the oxo group of the substituent in position 3 of the heterofragment, its opening, or recyclization .

-

One-Pot Synthesis Methods

-

Generation of Potentially Biologically Active Pyran and Pyridine Derivatives

-

Antitumor Activity

Propriétés

IUPAC Name |

3-acetyl-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFWOZMTMIYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286200 | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-8-allyl-2H-chromen-2-one | |

CAS RN |

6301-16-2 | |

| Record name | 6301-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)